An In-depth Technical Guide to 3-Bromo-6-fluoro-1H-indazole
An In-depth Technical Guide to 3-Bromo-6-fluoro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthetic methodologies, and potential biological applications of 3-Bromo-6-fluoro-1H-indazole. This document is intended to serve as a valuable resource for professionals in the fields of medicinal chemistry, drug discovery, and chemical research, offering detailed data and procedural insights to facilitate its use as a key building block in the development of novel therapeutics.
Core Chemical Properties
3-Bromo-6-fluoro-1H-indazole is a substituted indazole with the chemical formula C₇H₄BrFN₂. Its structure features a bromine atom at the 3-position and a fluorine atom at the 6-position of the indazole ring, making it a versatile intermediate for further chemical modifications. The presence of these functional groups allows for a variety of cross-coupling reactions, enabling the synthesis of a diverse library of derivatives.
Table 1: Physicochemical Properties of 3-Bromo-6-fluoro-1H-indazole
| Property | Value | Source |
| CAS Number | 885522-04-3 | [1][2][3][4] |
| Molecular Formula | C₇H₄BrFN₂ | [1][2][4] |
| Molecular Weight | 215.02 g/mol | [1][2] |
| Boiling Point (Predicted) | 337.2 ± 22.0 °C | [5] |
| Density (Predicted) | 1.861 ± 0.06 g/cm³ | [5] |
| pKa (Predicted) | 11.03 ± 0.40 | [5] |
| Storage Temperature | 2-8°C (protect from light) | [5] |
Synthesis and Reactivity
The synthesis of 3-Bromo-6-fluoro-1H-indazole can be achieved through several established synthetic routes for indazole derivatives. A common approach involves the diazotization of an appropriately substituted aniline, followed by cyclization and subsequent bromination. The bromine atom at the C3 position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, allowing for the introduction of a wide range of substituents.
Experimental Protocols
1. Plausible Synthesis of 3-Bromo-6-fluoro-1H-indazole:
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Step 1: Acetylation: Protection of the amino group of 4-fluoro-2-methylaniline with acetic anhydride.
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Step 2: Nitration: Introduction of a nitro group at the position ortho to the amino group.
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Step 3: Cyclization: Reductive cyclization of the nitro intermediate to form the 6-fluoro-1H-indazole ring.
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Step 4: Bromination: Regioselective bromination at the 3-position of the indazole ring using a suitable brominating agent like N-bromosuccinimide (NBS).
2. Suzuki-Miyaura Cross-Coupling Reaction:
This protocol describes a general method for the palladium-catalyzed cross-coupling of 3-Bromo-6-fluoro-1H-indazole with a boronic acid.
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Reaction Setup: In a reaction vessel, combine 3-Bromo-6-fluoro-1H-indazole (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 eq.), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).
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Solvent: Add a suitable solvent system, for example, a mixture of 1,4-dioxane and water.
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Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120°C for 2 to 12 hours, monitoring the reaction progress by TLC or LC-MS.
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Workup and Purification: After completion, cool the reaction mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Biological Relevance and Potential Applications
Indazole derivatives are recognized as privileged scaffolds in medicinal chemistry, exhibiting a broad spectrum of biological activities.[6] They are particularly prominent as inhibitors of protein kinases, which are key regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer.
3-Bromo-6-fluoro-1H-indazole serves as a crucial intermediate in the synthesis of potent kinase inhibitors.[3] The indazole core can act as a hinge-binding motif, while modifications at the 3-position, facilitated by the bromo substituent, allow for the exploration of structure-activity relationships and the optimization of potency and selectivity against specific kinase targets.
Signaling Pathways
Derivatives of 3-Bromo-6-fluoro-1H-indazole have the potential to modulate various signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. While specific targets for this exact molecule are not detailed, the indazole scaffold is a common feature in inhibitors of kinases such as:
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Pim kinases: A family of serine/threonine kinases involved in cell cycle progression and apoptosis.[7]
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Polo-like kinase 4 (PLK4): A key regulator of centriole duplication, which is often overexpressed in cancer.[8]
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Vascular Endothelial Growth Factor Receptors (VEGFRs): Tyrosine kinases that play a crucial role in angiogenesis.
Safety Information
3-Bromo-6-fluoro-1H-indazole is associated with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[4] Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[9] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Table 2: Safety and Hazard Information
| Hazard Statement | Description |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
| Precautionary Statement | Description |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 3-Bromo-6-fluoro-1H-indazole [myskinrecipes.com]
- 4. benchchem.com [benchchem.com]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]

